molecular formula C15H12N2O3 B2667387 N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034341-34-7

N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No. B2667387
M. Wt: 268.272
InChI Key: DVGXIXVNNWWEID-UHFFFAOYSA-N
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Description

“N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide . This was then oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant . The compound crystallizes in an orthorhombic lattice with a specific space group .


Chemical Reactions Analysis

The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the energies of frontier molecular orbitals (FMO) were computed to provide knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, the molecular electrostatic potential (MEP) of the compound was measured to get the charge distribution details .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds, including furan derivatives, serve as critical building blocks in the synthesis of complex organic molecules. Studies have focused on the transformations and applications of these compounds in creating new chemical entities. For example, research has highlighted the acid-catalyzed transformations of furan-containing carboxamides, leading to new heterocyclic systems with potential applications in drug discovery and material science (Stroganova, Vasilin, & Krapivin, 2016).

Antimicrobial and Antiprotozoal Agents

Furan derivatives have shown promise as antimicrobial and antiprotozoal agents. For instance, certain imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with furan moieties have demonstrated strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, suggesting their potential as therapeutic agents (Ismail et al., 2004).

Amplification of Phleomycin

Compounds incorporating furan groups have been studied for their role as amplifiers of phleomycin, a glycopeptide antibiotic, against certain bacterial strains. This highlights the potential of furan derivatives in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).

Neuroscience Research

Furan derivatives have also been investigated in neuroscience, particularly in the development of ligands for imaging and therapeutic applications. For example, PET imaging research has utilized furan-carboxamide derivatives to target specific receptors in the brain, aiding in the study of neuroinflammation and potentially providing tools for the diagnosis and treatment of neurological disorders (Horti et al., 2019).

properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(12-3-5-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-4-20-14/h1-7,9-10H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGXIXVNNWWEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

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